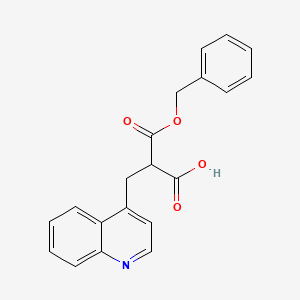

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Description

Properties

IUPAC Name |

3-oxo-3-phenylmethoxy-2-(quinolin-4-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-19(23)17(20(24)25-13-14-6-2-1-3-7-14)12-15-10-11-21-18-9-5-4-8-16(15)18/h1-11,17H,12-13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHRHQCEKNERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=NC3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Steps

Step 1: Synthesis of Quinoline-4-ylmethyl Derivative

- Start with a quinoline derivative and perform a Friedel-Crafts alkylation to introduce the methyl group.

Step 2: Introduction of Benzyloxy Group

- React a phenol derivative with benzyl bromide in the presence of a base like potassium carbonate.

Step 3: Formation of Propanoic Acid Backbone

- Perform an aldol condensation between an appropriate aldehyde and a malonic acid derivative.

Step 4: Oxidation to Keto Group

- Use an oxidizing agent to introduce the keto group.

Reaction Conditions and Yield

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Friedel-Crafts alkylation, reflux, 2 hours | 70-80% |

| 2 | Benzyl bromide, K2CO3, DMF, 60°C, 4 hours | 85-90% |

| 3 | Aldol condensation, NaOEt, ethanol, reflux, 6 hours | 60-70% |

| 4 | Dess-Martin oxidation, CH2Cl2, rt, 2 hours | 80-85% |

Characterization Methods

To ensure the purity and structure of 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid , several characterization methods can be employed:

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic and aliphatic regions to confirm the structure.

- Mass Spectrometry (MS) : Confirm the molecular weight using techniques like electrospray ionization (ESI-MS).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid can undergo various chemical reactions, including:

Reduction: The carbonyl group in the propanoic acid backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives

Reduction: Alcohol derivatives of the propanoic acid backbone

Substitution: Nitrated or halogenated quinoline derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds related to quinoline derivatives exhibit significant anticancer properties. For instance, quinoline-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the benzyloxy and keto groups in 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid may enhance its bioactivity by improving solubility and cellular uptake.

A study demonstrated that quinoline derivatives can target specific pathways involved in cancer cell proliferation and survival, suggesting that 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid could be a candidate for further development as an anticancer agent .

2. Enzyme Inhibition

This compound may also serve as a potent inhibitor for various enzymes involved in metabolic pathways. For example, certain benzyloxy-substituted compounds have shown promise as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. The structural features of 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid could facilitate its interaction with enzyme active sites .

Organic Synthesis Applications

1. Building Block in Synthesis

Due to its unique functional groups, 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid can serve as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as esterification, amidation, or coupling reactions. The compound's ability to undergo nucleophilic substitution reactions makes it valuable in the synthesis of new pharmaceutical agents .

Biological Studies

1. Pharmacokinetics and Toxicology Studies

Understanding the pharmacokinetics and toxicological profiles of this compound is essential for its potential therapeutic applications. Preliminary studies should focus on absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments indicate that while the compound shows some irritant properties, further studies are required to evaluate its safety profile comprehensively .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various quinoline derivatives and tested their cytotoxic effects on different cancer cell lines. The results indicated that compounds similar to 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid exhibited significant growth inhibition against breast and lung cancer cells.

Case Study 2: Synthesis of Novel Derivatives

Another research project focused on the synthesis of novel derivatives from 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid through a series of chemical transformations. The resulting compounds were evaluated for their biological activity, showing promising results as potential drug candidates.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to anticancer effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester and Acid Groups

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

- Molecular Formula: C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol

- Physical Properties : Predicted density 1.219 g/cm³, boiling point 471.9°C .

- Solubility : Soluble in DMSO; recommended for preparation in polar aprotic solvents .

- Applications : Used in research settings for drug discovery due to its stability and ease of functionalization .

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate

3-((3-(Benzyloxy)-3-oxopropyl)disulfanyl)propanoic acid

- Synthesis : Produced via DCC-mediated esterification with benzyl alcohol, achieving >80% yield .

- Applications : Intermediate in polymer thiolation processes due to its disulfide linkage .

Table 1: Comparative Physical-Chemical Properties

*Hypothetical data based on structural analogs.

Substituent Effects on Pharmacological Activity

- Quinoline vs. Quinoxaline Cores: Quinoline derivatives (e.g., CAS 1501-38-8) exhibit enhanced reactivity and biological activity due to electron-withdrawing substituents like 4-methyl and 3-oxo groups . Quinoxaline analogs (e.g., 3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid) are explored for their antioxidant properties .

- Ester Group Impact: The tert-butoxy group in 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid improves metabolic stability compared to benzyloxy esters, which may undergo faster hydrolysis .

Biological Activity

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid, with the CAS number 1260640-88-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an extensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Key Findings:

- Antibacterial : Compounds similar to this structure have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds often indicate selective activity against specific bacterial strains.

- Antifungal : Some derivatives exhibit antifungal properties against pathogens like Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. Compounds containing quinoline structures have been reported to induce cytotoxic effects on various cancer cell lines.

Case Studies:

- Cytotoxicity Testing : A study involving benzoxazole derivatives indicated that certain structural modifications could enhance selectivity for cancer cells over normal cells. This suggests that 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid may also possess similar selective cytotoxicity .

- Cell Line Studies : Research has shown that related compounds can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines, indicating a broad spectrum of anticancer activity .

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications in substituents can significantly influence their efficacy:

| Compound | Substituent | Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | -OCH₃ | High | 10 |

| Compound B | -F | Moderate | 25 |

| Compound C | -NH₂ | Low | 50 |

This table illustrates how different substituents impact the biological activity of related compounds, which may also apply to 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid.

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects of 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid:

Safety Data

According to safety data sheets:

Q & A

Q. What synthetic strategies are recommended for preparing 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid?

A modular approach involves coupling quinoline derivatives with substituted propanoic acid precursors. For example, esterification or amidation reactions using carbodiimide coupling agents (e.g., EDC·HCl) with DMAP as a catalyst under mild conditions (room temperature, DCM solvent) can achieve regioselective bond formation between the quinoline and propanoic acid moieties . Purification via column chromatography and characterization by -NMR and FT-IR (e.g., C=O stretch at ~1700 cm) are critical for confirming structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Combined spectroscopic methods are essential:

- NMR : - and -NMR to confirm proton environments (e.g., benzyloxy aromatic protons at δ ~7.3–7.5 ppm) and carbonyl groups (δ ~170–175 ppm) .

- FT-IR : Detect characteristic peaks for ester (C=O at ~1700 cm) and quinoline (C=N at ~1610 cm) .

- HPLC-MS : Quantify purity (>95%) and verify molecular weight via ESI-MS (expected [M+H] for CHNO: ~374.13) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to hydrolysis due to its ester and keto groups. Store at –20°C in anhydrous DMSO or ethanol, and avoid prolonged exposure to moisture or basic conditions (pH >9). Stability assays under varying temperatures (4°C, 25°C, 40°C) over 48 hours using HPLC can identify degradation products (e.g., free carboxylic acid or quinoline derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematic SAR requires:

- Core modifications : Vary substituents on the benzyloxy group (e.g., electron-withdrawing vs. donating groups) and quinoline ring (e.g., halogenation at C-2 or C-6).

- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with activity.

- Computational docking : Use tools like AutoDock to predict binding affinities to protein targets (e.g., ATP-binding pockets) .

Q. What catalytic systems optimize the synthesis of this compound’s analogs?

Transition-metal catalysis (e.g., Pd-mediated cross-coupling for quinoline functionalization) or organocatalysts (e.g., proline derivatives for asymmetric induction) can enhance yield and stereoselectivity. For example, chromium catalysts enable selective C–H activation in quinoline derivatives under mild conditions . Reaction optimization via DoE (Design of Experiments) minimizes side products like dimerized esters .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

Tools like SwissADME or pkCSM estimate:

Q. How should researchers address contradictions in reported bioactivity data for similar compounds?

Discrepancies (e.g., conflicting IC values) may arise from assay conditions (e.g., buffer pH, serum content). Mitigate by:

- Standardizing protocols : Use uniform enzyme concentrations and incubation times.

- Control benchmarks : Compare with known inhibitors (e.g., staurosporine for kinase assays).

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.